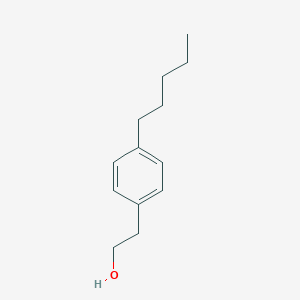

4-Pentylphenethyl alcohol

Description

4-Pentylphenethyl alcohol (IUPAC name: this compound) is a substituted phenethyl alcohol derivative featuring a pentyl group (-C₅H₁₁) at the para position of the benzene ring and a hydroxyl group (-OH) on the ethyl chain. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the pentyl substituent, which distinguishes it from other phenolic alcohols.

Properties

IUPAC Name |

2-(4-pentylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,14H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIRZBVSVOFYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylphenethyl alcohol can be synthesized through several methods. One common approach involves the alkylation of phenethyl alcohol with a pentyl halide under basic conditions. Another method includes the reduction of 4-pentylphenylacetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 4-pentylphenylacetone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylphenethyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-pentylphenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-pentylphenethylamine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

Oxidation: 4-Pentylphenylacetic acid

Reduction: 4-Pentylphenethylamine

Substitution: Various substituted phenethyl derivatives

Scientific Research Applications

4-Pentylphenethyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pentylphenethyl alcohol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-pentylphenethyl alcohol with structurally related compounds, emphasizing substituent effects on properties and applications:

Key Findings from Comparative Studies

Hydrophobicity: The pentyl group in this compound enhances lipid solubility compared to polar analogs like 4-hydroxyphenethyl alcohol (Tyrosol), making it more suitable for non-aqueous systems .

Reactivity :

- Chlorinated derivatives (e.g., 4-(chloromethyl)benzyl alcohol) exhibit higher electrophilicity, enabling participation in nucleophilic substitutions .

- Methoxy-substituted analogs (e.g., 4-methoxybenzyl alcohol) resist oxidation better than hydroxylated counterparts, enhancing stability in perfumery .

Applications :

Q & A

Q. What validated analytical methods are recommended for quantifying 4-pentylphenethyl alcohol in complex matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used due to its specificity for phenolic alcohols. Key parameters include a C18 column, isocratic elution with acetonitrile/water (60:40 v/v), and detection at 270–280 nm. Gas chromatography (GC) with flame ionization detection (FID) is also effective after derivatization (e.g., silylation) to enhance volatility. Mass spectrometry (MS) coupled with GC or LC provides structural confirmation via molecular ion peaks (e.g., m/z 194 for the parent ion) and fragmentation patterns .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store the compound in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to avoid oxidation. Work in a fume hood due to potential vapor release. Post-handling, decontaminate surfaces with 70% ethanol and dispose of waste via certified hazardous waste protocols .

Q. What synthetic routes are reported for this compound?

While direct synthesis data for this compound are limited, analogous phenethyl alcohols (e.g., p-hydroxyphenethyl alcohol) are synthesized via ester reduction. For example, methyl p-hydroxyphenylacetate undergoes catalytic hydrogenation with Pd/C in ethanol at 50°C to yield the alcohol. Alternative routes include Grignard reactions or microbial biotransformation .

Q. How is purity assessed for this compound in pharmaceutical-grade research?

Purity is validated using chromatographic methods (≥97% by GC or HPLC) and spectroscopic techniques (NMR, FT-IR). Differential scanning calorimetry (DSC) confirms melting point consistency (e.g., 89–92°C for tyrosol analogs). Residual solvents are quantified via headspace GC-MS per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How should researchers address contradictions in quantitative data across analytical platforms?

Discrepancies (e.g., GC vs. HPLC results) often arise from matrix effects or derivatization inefficiency. Validate methods using spike-recovery experiments (85–115% recovery range) and cross-calibrate with certified reference materials (CRMs). Statistical tools like Bland-Altman plots can identify systematic biases .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature?

Conduct accelerated stability studies:

Q. How can researchers differentiate structural isomers (e.g., this compound vs. 3-pentylphenethyl alcohol)?

Use nuclear Overhauser effect spectroscopy (NOESY) NMR to compare spatial proton interactions. In MS/MS, isomer-specific fragment ions (e.g., m/z 121 for para-substituted analogs) provide diagnostic markers. Chiral chromatography resolves enantiomers using amylose-based columns .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Tyrosol (4-hydroxyphenethyl alcohol) exhibits antioxidant activity via ROS scavenging and Nrf2 pathway activation. Molecular docking studies suggest this compound may bind to G-protein-coupled receptors (GPCRs) or inhibit cyclooxygenase-2 (COX-2), similar to grapiprant derivatives. In vitro assays (e.g., LPS-induced inflammation models) are recommended for validation .

Q. How should method validation be performed for this compound assays in biological samples?

Follow ICH Q2(R1) criteria:

- Linearity: 5-point calibration curve (R² ≥ 0.995).

- Precision: Intra-day/inter-day RSD ≤ 5%.

- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively.

- Specificity: Confirm no matrix interference via blank plasma/tissue homogenate tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.